
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate is an organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a diphenylmethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate typically involves multiple steps. One common method includes the condensation reaction of diphenylmethane with a suitable amine, followed by the introduction of a propyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
類似化合物との比較
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(methylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol
- 1,1-Diphenyl-2-methyl-3-(butylamino)propanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate stands out due to its specific structural features and the presence of the propylamino group. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
13500-67-9 |
|---|---|
分子式 |
C23H29NO5 |
分子量 |
399.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-methyl-1,1-diphenyl-3-(propylamino)propan-1-ol |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-14-20-15-16(2)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,16,20-21H,3,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
GDDSDLBLYWXHGT-BTJKTKAUSA-N |
異性体SMILES |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


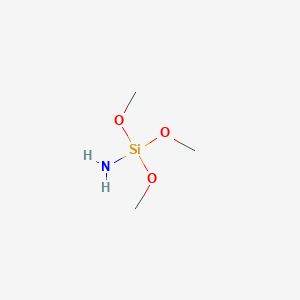

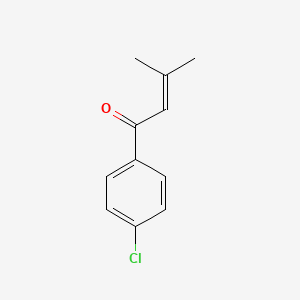
![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
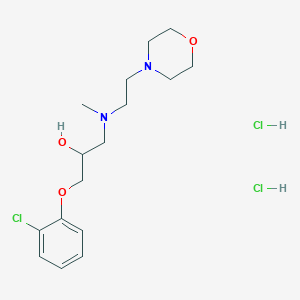
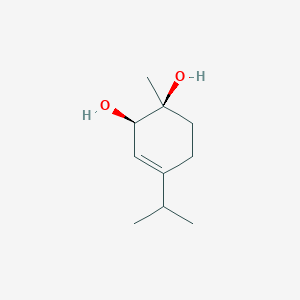



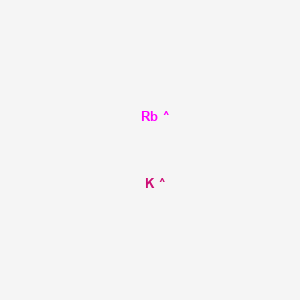

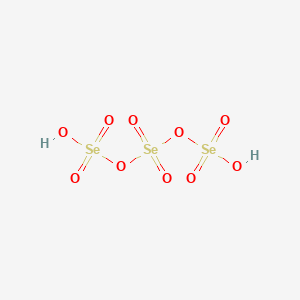

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
